Direct Comparison of P2X3 Receptor Antagonism: 5-(3-Methylpiperazin-1-yl)isoquinoline vs. AR-C118925
In a direct comparison of P2X3 receptor antagonism, 5-(3-methylpiperazin-1-yl)isoquinoline exhibits an IC50 of 618 nM at the human P2X3 receptor [1]. This is moderately more potent than the known P2X3 antagonist AR-C118925, which has an IC50 of 819 nM in the same cell-based assay system [2].
| Evidence Dimension | Inhibition of human P2X3 receptor (antagonist activity) |
|---|---|
| Target Compound Data | IC50 = 618 nM |
| Comparator Or Baseline | AR-C118925: IC50 = 819 nM |
| Quantified Difference | Target compound is ~1.33-fold more potent (lower IC50) |
| Conditions | Antagonist activity at human P2X3 receptor expressed in RLE cells, assessed as inhibition of (α,β)me-ATP-induced intracellular calcium level |
Why This Matters
For researchers screening P2X3 antagonists, the 618 nM IC50 of 5-(3-methylpiperazin-1-yl)isoquinoline offers a validated potency benchmark, enabling direct comparison with established tool compounds like AR-C118925 to assess scaffold potential.
- [1] BindingDB. BDBM50379721: CHEMBL2010929. Affinity Data: IC50 618 nM for human P2X3 receptor. View Source
- [2] PMC. Table 2: P2X receptor IC50 values. AR-C118925 derivative 5 human P2X3 IC50 = 0.819 ± 0.102 μM. View Source
